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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183 Get Quote

Introduction

MET Kinase-IN-4 is a potent, orally active inhibitor of the MET receptor tyrosine kinase.

Dysregulation of the MET signaling pathway is implicated in the progression of various cancers,

making it a key target for therapeutic intervention. These application notes provide an overview

of the preclinical data available for MET Kinase-IN-4 and offer general protocols for its

investigation as a monotherapy. It is important to note that, to date, no peer-reviewed studies

detailing the use of MET Kinase-IN-4 in combination with other therapeutic agents have been

published. Therefore, the information presented here is based on its activity as a single agent.

Physicochemical and Pharmacokinetic Properties
Property Value

Molecular Formula C₂₅H₂₉N₅O₄

Molecular Weight 463.53 g/mol

Physical Appearance Crystalline solid

Solubility Soluble in DMSO

Oral Bioavailability Orally active in preclinical models

Metabolic Stability
Reported to have good stability in human and

mouse liver microsomes[1]
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In Vitro Activity
MET Kinase-IN-4 has demonstrated potent inhibitory activity against MET kinase and other

related kinases.

Target IC₅₀ (nM) Reference

MET 1.9 [1]

Flt-3 4 [1]

VEGFR-2 27 [1]

In Vivo Antitumor Activity
Preclinical studies in a xenograft model have shown the in vivo efficacy of MET Kinase-IN-4.

Animal Model Dosing Outcome Reference

GTL-16 human gastric

carcinoma xenograft

6.25, 12.5, 25, and 50

mg/kg, p.o., once daily

Dose-dependent

antitumor activity
[1]

Experimental Protocols
The following are generalized protocols for the preclinical evaluation of MET Kinase-IN-4.

These should be adapted based on specific experimental needs and cell line characteristics.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MET Kinase-IN-4
against MET kinase.

Materials:

Recombinant human MET kinase

ATP

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
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MET Kinase-IN-4

Kinase buffer

ADP-Glo™ Kinase Assay kit (or similar)

Microplate reader

Protocol:

Prepare a serial dilution of MET Kinase-IN-4 in DMSO.

In a 96-well plate, add the recombinant MET kinase, kinase buffer, and the substrate peptide.

Add the diluted MET Kinase-IN-4 to the wells. Include a DMSO-only control.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit as per the manufacturer's instructions.

Measure luminescence using a microplate reader.

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log

concentration of MET Kinase-IN-4 and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of MET Kinase-IN-4 on the proliferation of cancer cell lines.

Materials:

Cancer cell line with known MET expression/activation (e.g., GTL-16)

Complete cell culture medium

MET Kinase-IN-4
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MTT reagent or CellTiter-Glo® reagent

96-well plates

Microplate reader

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare a serial dilution of MET Kinase-IN-4 in cell culture medium.

Replace the medium in the wells with the medium containing the different concentrations of

MET Kinase-IN-4. Include a vehicle control (DMSO).

Incubate the plates for 72 hours.

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the

formazan crystals with DMSO and measure absorbance at 570 nm.

For CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence

according to the manufacturer's protocol.

Determine the IC₅₀ for cell proliferation.

Western Blot Analysis of MET Signaling
Objective: To confirm the inhibition of MET phosphorylation and downstream signaling by MET
Kinase-IN-4.

Materials:

Cancer cell line (e.g., GTL-16)

MET Kinase-IN-4

Hepatocyte Growth Factor (HGF) for stimulation (optional)

Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK,

anti-total-ERK)

Secondary antibodies (HRP-conjugated)

Chemiluminescent substrate

Protocol:

Plate cells and allow them to grow to 70-80% confluency.

Treat the cells with various concentrations of MET Kinase-IN-4 for a specified time (e.g., 2

hours).

If investigating ligand-induced signaling, starve the cells in serum-free medium before

treatment and then stimulate with HGF for a short period (e.g., 15 minutes) before lysis.

Wash the cells with cold PBS and lyse them on ice.

Determine protein concentration using a BCA or Bradford assay.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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